molecular formula C3H6N2O3 B1294780 Hydantoic acid CAS No. 462-60-2

Hydantoic acid

Cat. No.: B1294780
CAS No.: 462-60-2
M. Wt: 118.09 g/mol
InChI Key: KZVRXPPUJQRGFN-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Name and Synonyms

The systematic International Union of Pure and Applied Chemistry name for this compound is 2-(carbamoylamino)acetic acid, which accurately reflects its structural composition consisting of an acetic acid backbone with a carbamoylamino substituent at the second carbon position. This nomenclature follows standard International Union of Pure and Applied Chemistry conventions for naming compounds containing both carboxylic acid and urea derivative functional groups. The systematic name provides a clear indication of the molecular structure, specifically identifying the presence of the carbamoyl group (-CONH2) attached to an amino group that is further connected to the acetic acid moiety.

The compound is widely recognized by its common name, N-carbamoylglycine, which emphasizes its relationship to the amino acid glycine with an N-carbamoyl modification. This alternative nomenclature is frequently employed in biochemical literature and reflects the compound's derivation from glycine through the addition of a carbamoyl group to the amino nitrogen. The N-carbamoylglycine designation is particularly useful in metabolic studies where the compound's relationship to amino acid metabolism is of primary importance.

This compound possesses numerous synonyms that reflect different aspects of its chemical structure and historical discovery. The most commonly encountered synonyms include N-carboxymethylurea, which emphasizes the urea component of the molecule, and glycoluric acid, a name that reflects its relationship to glycolic acid and urea. Additional synonyms include carbamoylglycine, 2-ureidoacetic acid, ureidoacetic acid, and (carbamoylamino)acetate. The variety of names reflects the compound's multifaceted nature and its importance across different fields of chemistry and biochemistry.

The Chemical Abstracts Service has assigned the registry number 462-60-2 to this compound, providing a unique identifier that is universally recognized in chemical databases and literature. Other important identifiers include the European Community number 207-328-5 and the Unique Ingredient Identifier Q4F314U63K. These standardized identifiers ensure accurate identification and retrieval of information about this compound across various scientific databases and regulatory systems.

Molecular Formula and Structural Representation

This compound possesses the molecular formula C3H6N2O3, indicating a relatively simple organic molecule containing three carbon atoms, six hydrogen atoms, two nitrogen atoms, and three oxygen atoms. The molecular weight of the compound is precisely 118.09 grams per mole, making it a relatively low molecular weight organic acid. This molecular composition places this compound among the smaller bioactive molecules, contributing to its solubility characteristics and biological availability.

The structural representation of this compound can be expressed through several standardized chemical notation systems. The International Chemical Identifier representation is InChI=1S/C3H6N2O3/c4-3(8)5-1-2(6)7/h1H2,(H,6,7)(H3,4,5,8), which provides a machine-readable description of the molecular structure. The corresponding International Chemical Identifier Key is KZVRXPPUJQRGFN-UHFFFAOYSA-N, offering a shortened hash representation of the structural information. The Simplified Molecular-Input Line-Entry System notation is expressed as C(C(=O)O)NC(=O)N, providing a linear representation of the molecular connectivity.

The three-dimensional molecular structure of this compound reveals important spatial relationships between functional groups. The molecule contains a total of thirteen bonds, including seven non-hydrogen bonds, two multiple bonds, two rotatable bonds, and two double bonds. The presence of rotatable bonds indicates conformational flexibility, which may be important for biological activity and molecular interactions. The molecular geometry allows for potential hydrogen bonding interactions through both the carboxylic acid and urea functional groups, contributing to the compound's chemical reactivity and binding properties.

Table 1: Molecular Identifiers and Properties of this compound

Property Value Reference
Molecular Formula C3H6N2O3
Molecular Weight 118.09 g/mol
Chemical Abstracts Service Number 462-60-2
International Chemical Identifier InChI=1S/C3H6N2O3/c4-3(8)5-1-2(6)7/h1H2,(H,6,7)(H3,4,5,8)
Simplified Molecular-Input Line-Entry System C(C(=O)O)NC(=O)N
Melting Point 179-180°C
Density 1.5267 g/cm³ (estimated)

Functional Group Analysis: Carboxylic Acid and Urea Derivatives

The structural architecture of this compound is characterized by the presence of two distinct and chemically significant functional groups: a carboxylic acid group and a urea derivative moiety. The carboxylic acid functional group (-COOH) is positioned at one terminus of the molecule, specifically attached to the second carbon of what can be considered an acetic acid backbone. This carboxylic acid group imparts typical acidic properties to the molecule, including the ability to donate protons in aqueous solution and participate in hydrogen bonding interactions. The presence of this functional group also enables the formation of various derivatives through esterification, amidation, and other carboxylic acid chemistry reactions.

The urea derivative component of this compound consists of a carbamoyl group (-CONH2) that is connected to the amino nitrogen of the glycine residue. This structural feature classifies this compound as a member of the ureas class of compounds, specifically as an N-acylglycine derivative. The urea functional group contributes significantly to the compound's hydrogen bonding capacity and influences its solubility characteristics. The presence of both amino and carbonyl functionalities within the urea moiety provides multiple sites for potential chemical modifications and interactions with biological targets.

The combination of carboxylic acid and urea functional groups within a single molecule creates unique chemical properties that distinguish this compound from simpler carboxylic acids or urea compounds. The molecule also contains a hydroxyl group associated with the carboxylic acid functionality, further contributing to its hydrogen bonding potential. The spatial arrangement of these functional groups allows for intramolecular interactions that may influence the compound's conformational preferences and reactivity patterns.

Table 2: Functional Group Analysis of this compound

Functional Group Location Chemical Significance Properties Contributed
Carboxylic Acid (-COOH) Terminal position Proton donor, hydrogen bonding Acidic properties, solubility
Urea Derivative (-CONH2) N-carbamoyl substituent Hydrogen bonding, metabolic recognition Stability, biological activity
Hydroxyl Group (-OH) Carboxylic acid component Hydrogen bonding Enhanced solubility
Amino Group (-NH-) Linker between functional groups Nucleophilic center Chemical reactivity

The functional group composition of this compound positions it as a versatile intermediate in various biochemical pathways. The compound can be obtained from uric acid through specific metabolic transformations, and it can also be synthesized from glycine and urea in the presence of alkaline conditions. This dual origin reflects the compound's importance in nitrogen metabolism and its role as a connecting link between different metabolic pathways. The presence of both carboxylic acid and urea functionalities enables this compound to participate in diverse chemical reactions, including condensation reactions, hydrolysis processes, and various substitution mechanisms that are fundamental to its biological and synthetic applications.

Properties

IUPAC Name

2-(carbamoylamino)acetic acid
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InChI

InChI=1S/C3H6N2O3/c4-3(8)5-1-2(6)7/h1H2,(H,6,7)(H3,4,5,8)
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InChI Key

KZVRXPPUJQRGFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O3
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DSSTOX Substance ID

DTXSID7060045
Record name Glycine, N-(aminocarbonyl)-
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Molecular Weight

118.09 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Hydantoic acid
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Vapor Pressure

0.000247 [mmHg]
Record name Hydantoic acid
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CAS No.

462-60-2
Record name Hydantoic acid
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Preparation Methods

Reaction with Isocyanates

One of the most common methods for synthesizing hydantoic acid involves the reaction of amino acids or peptides with isocyanates. This process typically occurs in a biphasic system where an aqueous solution containing the amino compound is mixed with an organic solvent solution of the isocyanate.

  • Procedure :

    • Dissolve an amino compound (e.g., sodium glycinate) in water and maintain a basic pH (10-14).
    • Slowly add a solution of phenyl isocyanate in an organic solvent (e.g., ethyl acetate) to the stirred aqueous solution.
    • After the reaction, acidify the mixture to precipitate this compound.
  • Yields : The use of ethyl acetate as a solvent has shown yields up to 98%, while other solvents like ether yield approximately 76%.

Microwave-Assisted Synthesis

A more recent method involves microwave-assisted synthesis, which enhances reaction rates and yields compared to traditional heating methods.

  • Procedure :

    • Amino acids are converted into urea derivatives followed by cyclization using microwave irradiation.
    • This method eliminates the need for column chromatography and can produce hydantoins in yields ranging from 34% to 89% without toxic reagents.
  • Advantages : This approach aligns with green chemistry principles, reducing waste and improving energy efficiency.

Hydrolysis of Hydantoin

This compound can also be produced through the hydrolysis of hydantoin itself, which involves two steps:

  • Step 1 : Hydantoin is hydrolyzed into this compound.
  • Step 2 : Further hydrolysis leads to glycine production.

  • Conditions : Optimal conditions include a sodium hydroxide to hydantoin molar ratio of 1:3 at temperatures around 423.15 K over a total reaction time of approximately 6 hours, yielding glycine at rates up to 91%.

One-Step Synthesis in Trickle Bed Reactors

Another innovative method utilizes a trickle bed reactor for one-step synthesis of hydantoin from hydroxyacetonitrile, carbon dioxide, and ammonia.

  • Procedure :

    • Hydroxyacetonitrile is introduced into a trickle bed reactor along with carbon dioxide and ammonia at controlled flow rates.
    • The reaction occurs at temperatures between 40°C and 120°C for 2 to 5 hours.
  • Yield : This method achieves a maximum yield of about 74.85% after crystallization.

Method Yield (%) Conditions Advantages
Reaction with Isocyanates Up to 98% Basic medium, biphasic reaction High yield, straightforward
Microwave-Assisted Synthesis 34%-89% One-pot reaction under microwave Eco-friendly, no chromatography needed
Hydrolysis of Hydantoin Up to 91% NaOH ratio of 1:3, T = ~423 K Simple process, high glycine yield
One-Step Trickle Bed Reactor Up to 74.85% Flow rates controlled, T = 40-120°C Continuous process, moderate yield

Chemical Reactions Analysis

Types of Reactions: Hydantoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Oxalic acid and urea.

    Reduction: Various amino acids.

    Substitution: Esters and amides

Scientific Research Applications

Medicinal Chemistry

1. Synthesis of Bioactive Compounds
Hydantoic acid serves as a crucial intermediate in the synthesis of various bioactive compounds. Its derivatives, particularly hydantoins, are known for their pharmacological properties, including anticonvulsant activity. For instance, phenytoin, a widely used anticonvulsant drug, is synthesized from this compound through several chemical transformations . The ability to modify the hydantoin structure allows for the development of new drugs with enhanced efficacy and reduced side effects.

2. Clinical Candidates
Recent studies have identified several clinical candidates derived from this compound that exhibit promising biological activities. For example, [^14C]-labeled hydantoin derivatives have been synthesized for use in drug metabolism studies and as potential inhibitors of tumor necrosis factor-alpha converting enzyme . These compounds are being explored for their therapeutic potential in treating inflammatory diseases.

Biochemical Applications

1. Glycine Production
this compound is involved in the hydrolysis process that produces glycine, an important amino acid. The hydrolysis of hydantoin to this compound and subsequently to glycine occurs under mild conditions, making it a safe and efficient method for glycine production . Research indicates that this process can achieve high yields (up to 91%) under optimal conditions (e.g., specific temperature and molar ratios) .

2. Enzymatic Pathways
The hydrolysis of this compound is catalyzed by specific enzymes such as dihydropyrimidinase and N-carbamoylase. Studies have demonstrated that mutations in these enzymes can significantly impact the efficiency of hydantoin hydrolysis, which has implications for metabolic engineering and biotechnological applications . Understanding these enzymatic pathways enhances our ability to manipulate biosynthetic routes for producing valuable compounds.

Environmental Applications

1. Biodegradation Studies
this compound and its derivatives are being studied for their potential role in biodegradation processes. Certain microbial strains utilize hydantoin as a nitrogen source, which can be harnessed for bioremediation efforts . This application is particularly relevant in the context of environmental sustainability and waste management.

2. Prebiotic Chemistry
The presence of this compound in extraterrestrial ice suggests its significance in prebiotic chemistry. Research into its formation and stability under various conditions contributes to our understanding of the origins of life on Earth and potentially elsewhere in the universe .

Summary Table of Applications

Application Area Details
Medicinal Chemistry Synthesis of bioactive compounds (e.g., phenytoin)
Clinical Candidates Potential drug candidates for inflammatory diseases
Biochemical Applications Glycine production through hydrolysis
Enzymatic Pathways Role in metabolic engineering and biosynthetic routes
Environmental Science Biodegradation studies using microbial strains
Prebiotic Chemistry Insights into the origins of life based on extraterrestrial findings

Case Studies

  • Phenytoin Synthesis:
    A detailed study on the synthesis of phenytoin from this compound demonstrates various synthetic routes that improve yield and reduce environmental impact. This includes mechanochemical methods that eliminate the need for solvents .
  • Glycine Hydrolysis:
    Research focused on optimizing the hydrolysis conditions for converting hydantoin to glycine has established kinetic models that inform large-scale production processes, emphasizing safety and efficiency .
  • Microbial Utilization:
    Investigations into specific bacterial strains capable of utilizing hydantoin highlight potential applications in bioremediation strategies aimed at nitrogen cycling within ecosystems .

Mechanism of Action

The mechanism of action of hydantoic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Hydantoic acid belongs to the ureide family, sharing structural and functional similarities with several compounds. Below is a detailed comparison:

This compound vs. Hydantoin

Property This compound Hydantoin
Structure Linear (urea + glycine) Cyclic (5-membered ring)
Formula C₃H₆N₂O₃ C₃H₄N₂O₂
Synthesis From glycine + urea Cyclization of this compound
Reactivity Forms cyclic products under laser ablation Stable ring; used in anticonvulsants
Biological Role Weak inducer of urea amidolyase Found in meteorites; prebiotic relevance

This compound vs. Allantoin

Property This compound Allantoin
Structure Linear urea-glycine Cyclic diureide (two urea groups)
Formula C₃H₆N₂O₃ C₄H₆N₄O₃
Function Lab precursor Moisturizer; plant stress response
Derivation From uric acid Degradation product of purines

This compound vs. Uric Acid

Property This compound Uric Acid
Structure Linear, simple ureide Purine derivative (heterocyclic)
Formula C₃H₆N₂O₃ C₅H₄N₄O₃
Biological Role Synthetic intermediate End product of purine metabolism
Solubility Moderate in alkali Poorly soluble; forms crystals

This compound vs. Parabanic Acid

Property This compound Parabanic Acid
Structure Linear ureide Cyclic urea (imidazolidinetrione)
Reactivity Forms esters Stable; used in polymer chemistry
Applications Pharmaceutical intermediates Corrosion inhibitor

This compound vs. Formamide

Property This compound Formamide
Structure Ureidoacetic acid Simple amide (HCONH₂)
Induction Efficiency Poor inducer of urea amidolyase Strong inducer
Role in Prebiotic Chemistry Minor Hypothesized prebiotic solvent

Key Research Findings

Cyclization Mechanism : this compound cyclizes into hydantoin and 2,5-oxazolidinedione under laser ablation, with folded conformers acting as precursors .

Enzyme Induction : this compound weakly induces urea amidolyase (10–20% efficiency compared to urea), likely due to poor cellular uptake .

Synthetic Utility : Esters of this compound (methyl, propyl) are synthesized in high yields (53–58%) for pharmaceutical applications .

Safety Profile : Requires precautions (e.g., ventilation, gloves) due to irritant properties .

Biological Activity

Hydantoic acid, a derivative of hydantoin, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to present a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, case studies, and data tables.

This compound is synthesized through the reaction of amino acids or peptides with reactive isocyanates. This process typically involves a biphasic reaction where the isocyanate is dissolved in an organic solvent, while the amino compound is in an aqueous solution. The rapid mixing of these solutions leads to high yields of this compound .

Biological Activities

The biological activities of this compound and its derivatives can be categorized into several key areas:

1. Antimicrobial Activity
Recent studies have shown that this compound derivatives possess significant antimicrobial properties. A series of hydantoin derivative dimers have been designed and synthesized as potential broad-spectrum antibiotics targeting ESKAPE pathogens, which are notorious for their resistance to conventional antibiotics. These compounds exhibit enhanced stability and bactericidal efficacy due to their structural modifications that mimic antimicrobial peptides (AMPs) .

2. Anticancer Properties
this compound derivatives have been evaluated for their potential anticancer effects, particularly regarding their influence on drug efflux mechanisms in cancer cells. A study involving thirty hydantoin compounds demonstrated that certain derivatives significantly increased the retention of rhodamine 123 in cancer cells, indicating their potential as P-glycoprotein inhibitors. Notably, compounds like SZ-7 and AD-26 showed synergistic effects when combined with doxorubicin, enhancing its efficacy against mouse lymphoma cells .

3. Neuroprotective Effects
Hydantoins are known for their anticonvulsant properties, and this compound derivatives have been investigated for neuroprotective effects. The structural modifications within the hydantoin ring contribute to their ability to modulate neurotransmitter systems, which could be beneficial in treating neurological disorders .

Case Study 1: Antimicrobial Efficacy

A recent investigation into the antimicrobial activity of hydantoin derivatives revealed that specific compounds exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the importance of cationic and hydrophobic groups in enhancing membrane activity and stability against bacterial strains .

Case Study 2: Cancer Cell Modulation

In a study focused on the efflux modulation capabilities of hydantoin derivatives, researchers found that certain compounds significantly increased intracellular accumulation of chemotherapeutics in resistant cancer cell lines. This suggests that structural modifications can enhance the pharmacological profile of these compounds in cancer therapy .

Table 1: Biological Activities of this compound Derivatives

CompoundActivity TypeObservations
SZ-7AnticancerIncreased retention of rhodamine 123
AD-26AnticancerSynergistic effect with doxorubicin
Dimer DerivativeAntimicrobialEffective against ESKAPE pathogens
Tertiary AmineNeuroprotectiveModulated neurotransmitter systems

Q & A

Q. What are the established synthetic pathways for hydantoic acid, and how do reaction conditions influence yield and purity?

this compound can be synthesized via two primary routes:

  • From uric acid : Historical methods involve alkaline degradation of uric acid, though yields are typically low due to competing side reactions .
  • From glycine and urea : A more efficient method involves reacting glycine with urea in an alkaline medium (e.g., NaOH). This one-pot synthesis avoids intermediate isolation, with yields dependent on stoichiometric ratios and reaction time .

Q. Key parameters :

  • Alkali concentration : Excess alkali (>1.5 eq) may degrade the product.
  • Temperature : Optimal at 60–80°C; higher temperatures promote hydrolysis.
  • Workup : Acidification to pH 3–4 precipitates this compound, which is recrystallized from ethanol/water .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

A multi-technique approach is recommended:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the urea (–NH–CO–NH–) and carboxylic acid (–COOH) moieties. Key signals include δ ~5.5 ppm (urea NH) and δ ~170 ppm (C=O) .
  • Infrared Spectroscopy (IR) : Peaks at ~3200 cm⁻¹ (N–H stretch), ~1700 cm⁻¹ (C=O stretch), and ~1650 cm⁻¹ (amide I band) .
  • Elemental Analysis : Nitrogen content (~23.73%) validates stoichiometry; deviations >0.5% indicate impurities .
  • X-ray Diffraction (XRD) : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solubility .

Q. What safety protocols are essential when handling this compound in laboratory settings?

this compound poses moderate hazards:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of dust .
  • First Aid :
    • Skin contact : Wash with water for 15 minutes; monitor for irritation.
    • Ingestion : Seek medical attention; do not induce vomiting .
  • Storage : Keep in airtight containers at room temperature, away from oxidizing agents .
  • Disposal : Incinerate via approved hazardous waste facilities .

Advanced Research Questions

Q. How does this compound’s stability vary under different pH and thermal conditions?

this compound is prone to hydrolysis and decomposition:

  • Acidic conditions (pH <3) : Carboxylic acid protonation reduces solubility, but prolonged exposure hydrolyzes the urea moiety to glycine and CO₂ .
  • Alkaline conditions (pH >9) : Deprotonation increases solubility but accelerates degradation to ammonia and glycolic acid derivatives.
  • Thermal stability : Decomposes above 150°C, forming cyanuric acid and other polycondensates. Differential Scanning Calorimetry (DSC) shows an endothermic peak at ~160°C .

Mitigation : Stabilize with antioxidants (e.g., BHT) or store in inert atmospheres .

Q. How should researchers resolve contradictions in experimental data, such as nitrogen content discrepancies?

Inconsistent nitrogen content (e.g., 17.37% observed vs. 17.49% theoretical in this compound esters) may arise from:

  • Incomplete purification : Residual solvents or side products skew elemental analysis. Re-crystallize or use column chromatography .
  • Analytical error : Calibrate equipment with standard references (e.g., acetanilide for nitrogen analysis).
  • Sample hygroscopicity : Weigh samples in anhydrous conditions to avoid water absorption .

Q. What strategies optimize the derivatization of this compound for functional group analysis?

Esterification is a common derivatization route:

  • Methyl ester synthesis : React this compound with methanol/H₂SO₄ (Fischer esterification). Yield improves with Dean-Stark traps to remove water .
  • Propyl esters : Use alkyl halides (e.g., 1-bromopropane) in DMF with K₂CO₃ as base. Monitor via TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) .

Q. Yield optimization :

Ester TypeReagent RatioYieldMelting Point
Methyl1:1.158%97–98°C
n-Propyl1:1.0553%115–116°C

Q. How can computational modeling predict this compound’s reactivity in novel reaction environments?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. The urea nitrogen (HOMO: −6.8 eV) is more reactive than the carboxylic group .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict aggregation behavior .
  • QSPR Models : Correlate logP values (−1.2) with solubility profiles for drug delivery applications .

Q. What methodologies enhance the accuracy of this compound quantification in complex matrices?

  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 210 nm. Mobile phase: 0.1% TFA in water/acetonitrile (90:10) .
  • Capillary Electrophoresis (CE) : Optimize buffer pH (4.5–5.0) to separate this compound from structurally similar ureas .
  • Mass Spectrometry (MS) : ESI− mode detects [M−H]⁻ ion at m/z 117.04; validate with isotopic patterns .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydantoic acid
Reactant of Route 2
Reactant of Route 2
Hydantoic acid

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